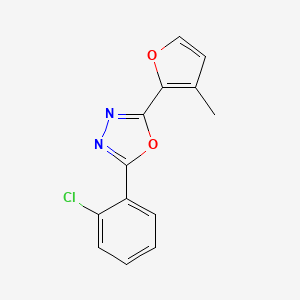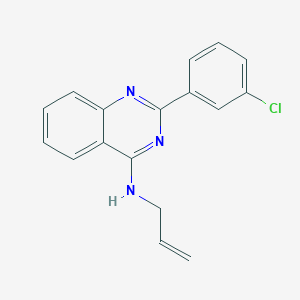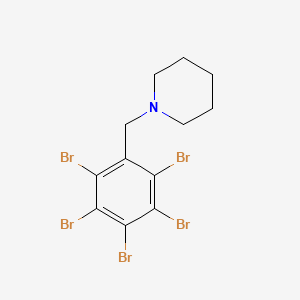
2-(2-chlorophenyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, commonly known as CMF, is a synthetic compound that belongs to the oxadiazole family. It is a heterocyclic compound with an aromatic ring and a furan ring. CMF has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CMF is not fully understood. However, studies suggest that CMF may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. For example, CMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CMF has also been shown to activate the gamma-aminobutyric acid (GABA) A receptor, which is a target for anticonvulsant drugs.
Biochemical and Physiological Effects
CMF has been shown to have various biochemical and physiological effects. Studies have shown that CMF can reduce the production of inflammatory mediators such as prostaglandins and cytokines. CMF has also been shown to increase the levels of GABA in the brain, which can lead to anticonvulsant effects. In addition, CMF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CMF is also relatively inexpensive compared to other compounds used in scientific research. However, CMF has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. CMF also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of CMF. One area of interest is the development of CMF analogs with improved pharmacological properties. Another area of interest is the investigation of CMF as a potential therapeutic agent for other diseases such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of CMF and its potential side effects.
Conclusion
In conclusion, CMF is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The synthesis of CMF is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of CMF and its potential side effects.
Wissenschaftliche Forschungsanwendungen
CMF has shown promising results in various scientific research studies. It has been studied for its potential anticancer, anticonvulsant, and anti-inflammatory properties. CMF has also been investigated for its role in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, CMF has been studied for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-8-6-7-17-11(8)13-16-15-12(18-13)9-4-2-3-5-10(9)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTXNMCQPSITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4703664.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4703673.png)


![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4703699.png)

![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4703738.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)
![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)
